molecular formula C20H30N10O14P2 B12068763 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

Cat. No.: B12068763
M. Wt: 696.5 g/mol
InChI Key: CTDMRILPZKQBHV-SCKBUAAQSA-N
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Description

The compound “[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions.

    Introduction of amino and hydroxyl groups: These functional groups can be added via substitution reactions.

    Phosphorylation: The phosphate group is introduced using phosphorylation reagents under controlled conditions.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides or nucleophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe or marker due to its functional groups.

Medicine

Industry

Industrial applications might involve its use in the synthesis of polymers or other advanced materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets through its functional groups. These interactions can affect biological pathways, leading to various effects. For example, the phosphate group may participate in phosphorylation reactions, while the amino groups can form hydrogen bonds with proteins.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares the phosphate group and purine base.

    Nucleotides: Similar in structure due to the presence of sugar, phosphate, and base components.

Uniqueness

The compound’s unique combination of functional groups and stereochemistry distinguishes it from other similar molecules, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C20H30N10O14P2

Molecular Weight

696.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H30N10O14P2/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(43-19)2-40-45(35,36)37)44-46(38,39)41-1-6-10(31)11(32)18(42-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,9-13,16,18-20,27,31-33H,1-2,22H2,(H,28,34)(H,38,39)(H2,21,23,24)(H2,35,36,37)/t6-,7-,9?,10-,11-,12-,13-,16?,18-,19-,20?/m1/s1

InChI Key

CTDMRILPZKQBHV-SCKBUAAQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6C5NC(NC6=O)N)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6C5NC(NC6=O)N)O)O)O)N

Origin of Product

United States

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